(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide
Overview
Description
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide is a chemical compound with the molecular formula C7H13BrF3N·HBr. It is known for its unique structure, which includes a bromopropyl group, an ethyl group, and a trifluoroethyl group attached to an amine. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide typically involves the reaction of 3-bromopropylamine with ethyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or distillation to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained in high purity through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted amines or alcohols.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include reduced amines or other reduced derivatives.
Scientific Research Applications
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amines.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can lead to changes in the activity of enzymes or receptors, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropyl)(methyl)(2,2,2-trifluoroethyl)amine hydrobromide
- (3-Bromopropyl)(ethyl)(2,2,2-difluoroethyl)amine hydrobromide
- (3-Bromopropyl)(ethyl)(2,2,2-trifluoropropyl)amine hydrobromide
Uniqueness
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-bromo-N-ethyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrF3N.BrH/c1-2-12(5-3-4-8)6-7(9,10)11;/h2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGTDLTUURQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCBr)CC(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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